molecular formula C22H20FN3O4 B11238643 N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11238643
M. Wt: 409.4 g/mol
InChI Key: JYCNUTVEFWCQRE-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a dihydroquinolinone moiety

Preparation Methods

The synthesis of N-(4-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Dihydroquinolinone Core: This step typically involves the cyclization of an appropriate precursor under acidic or basic conditions to form the dihydroquinolinone ring.

    Introduction of the Morpholine Group: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide as the coupling partner.

    Final Acylation Step: The final step involves the acylation of the intermediate compound to form the desired N-(4-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(4-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, inflammation, and infectious diseases.

    Biological Research: Researchers use the compound to study its effects on cellular processes and pathways. It is often used as a tool compound to investigate the role of specific proteins and enzymes in disease mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit a key enzyme involved in cancer cell proliferation, thereby reducing tumor growth. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(4-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H20FN3O4

Molecular Weight

409.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C22H20FN3O4/c23-15-5-7-16(8-6-15)24-20(27)14-26-19-4-2-1-3-17(19)18(13-21(26)28)22(29)25-9-11-30-12-10-25/h1-8,13H,9-12,14H2,(H,24,27)

InChI Key

JYCNUTVEFWCQRE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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